6-Methoxy-4-methylquinoline-2-thiol

Beschreibung

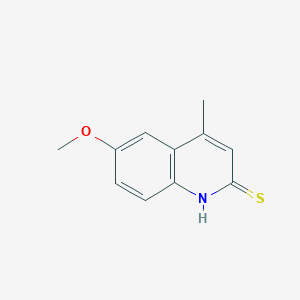

6-Methoxy-4-methylquinoline-2-thiol (CAS: 28102-96-7) is a quinoline derivative with the molecular formula C₁₁H₁₁NOS and an average molecular mass of 205.28 g/mol . Its structure features a methoxy group at position 6, a methyl group at position 4, and a thiol (-SH) group at position 2. This compound is commercially available and has been investigated for its anti-carcinogenic properties, particularly in inhibiting matrix metalloproteinases (MMPs) to suppress ovarian carcinoma progression .

Key identifiers include:

Eigenschaften

IUPAC Name |

6-methoxy-4-methyl-1H-quinoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7-5-11(14)12-10-4-3-8(13-2)6-9(7)10/h3-6H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEWCRNTYVTZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)NC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359072 | |

| Record name | 6-Methoxy-4-methylquinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671612 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52323-10-1 | |

| Record name | 6-Methoxy-4-methylquinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methylquinoline-2-thiol typically involves the reaction of appropriate quinoline derivatives with thiolating agents. One common method includes the use of copper salts and D-glucose to generate Cu(I) species in situ, which then react with the quinoline derivative in the presence of a ligand such as proline . The reaction is usually carried out in aqueous ethanol as a green solvent.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-4-methylquinoline-2-thiol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding quinoline derivative without the thiol group.

Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

6-Methoxy-4-methylquinoline-2-thiol (C11H11NOS) is a quinoline derivative featuring a methoxy group and a thiol group, which has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry: this compound serves as a building block in organic synthesis for creating complex molecules. It undergoes reactions such as oxidation, reduction, and nucleophilic substitution, yielding products like sulfoxides, sulfones, and substituted quinoline derivatives. Common reagents for these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, alkyl halides, and acyl chlorides.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. The thiol group in the compound can form covalent bonds with proteins and enzymes, potentially inhibiting their activity and disrupting cellular processes, leading to antimicrobial or anticancer effects.

Medicine: Researchers are exploring the potential of this compound as a therapeutic agent. In vitro studies have indicated that it can inhibit the growth of cancer cell lines, including multidrug-resistant gastric carcinoma cells, by possibly inhibiting P-glycoprotein (P-gp), which contributes to drug resistance in cancer therapy .

Industry: It is used in developing materials with specific properties like fluorescence.

This compound has demonstrated antimicrobial, anticancer, and antiviral properties. Its biological activity is mainly due to its thiol group's ability to form covalent bonds with proteins and enzymes, which can inhibit their activity and disrupt cell processes.

Antimicrobial Activity: Research shows that this compound has antimicrobial properties against bacterial strains like Escherichia coli and Staphylococcus aureus.

| Microbial Strain | MIC (μg/mL) |

|---|---|

| E. coli ATCC 35218 | 15.63 |

| S. aureus ATCC 6538 | 31.25 |

| Methicillin-resistant S. aureus | 7.81 |

Anticancer Activity: In vitro studies have shown that the compound can inhibit the growth of cancer cell lines, including multidrug-resistant gastric carcinoma cells . This is achieved through the inhibition of P-glycoprotein (P-gp), a protein that causes drug resistance in cancer therapy.

Antiviral Activity: Studies suggest that derivatives of this compound may have antiviral properties and can interfere with viral replication processes.

Case Studies

Antimicrobial Evaluation: Testing of quinoline derivatives, including this compound, against clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA) showed a significant reduction in bacterial viability at low concentrations.

Cytotoxicity Studies: Analogs of this compound were synthesized and tested against gastric carcinoma cell lines for P-gp inhibition. Certain analogs displayed enhanced cytotoxicity compared to traditional chemotherapeutics.

Properties

Wirkmechanismus

The mechanism of action of 6-Methoxy-4-methylquinoline-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 6-Methoxy-4-methylquinoline-2-thiol with structurally related analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

| Property | This compound | 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline | 6-Methoxy-2-methylquinolin-4-ol |

|---|---|---|---|

| Molecular Weight | 205.28 g/mol | 251.73 g/mol | 205.23 g/mol |

| Melting Point | Not reported | 283 °C | Not reported |

| Solubility | Likely polar (thiol group) | Low (chloro, ethyl groups) | Moderate (hydroxyl group) |

Commercial Availability

- This compound: Available from global suppliers (e.g., ChemSpider: 3 suppliers) .

- Methyl 6-methoxy-2-phenylquinoline-4-carboxylate: Requires custom synthesis .

- 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline: Available as a specialty chemical .

Biologische Aktivität

Overview

6-Methoxy-4-methylquinoline-2-thiol (C11H11NOS) is a quinoline derivative notable for its unique substitution pattern, which includes a methoxy group and a thiol group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. The following sections delve into its synthesis, biological mechanisms, and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with thiolating agents. One common method utilizes copper salts in the presence of D-glucose to generate Cu(I) species that facilitate the reaction with quinoline derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antibiotics .

| Microbial Strain | MIC (μg/mL) |

|---|---|

| E. coli ATCC 35218 | 15.63 |

| S. aureus ATCC 6538 | 31.25 |

| Methicillin-resistant S. aureus | 7.81 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including multidrug-resistant gastric carcinoma cells. The mechanism appears to involve the inhibition of P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer therapy .

Antiviral Activity

Emerging data suggest that derivatives of this compound may possess antiviral properties as well. Preliminary studies indicate that these compounds can interfere with viral replication processes, although further research is needed to elucidate the specific mechanisms involved.

The biological activity of this compound is largely attributed to its thiol group, which can form covalent bonds with proteins and enzymes. This interaction may inhibit their activity, disrupting various cellular processes essential for microbial survival and cancer cell proliferation .

Case Studies

- Antimicrobial Evaluation : A study tested several quinoline derivatives, including this compound, against clinical isolates of MRSA. The results indicated a significant reduction in bacterial viability at low concentrations, emphasizing its potential as an alternative therapeutic agent in treating resistant infections .

- Cytotoxicity Studies : In another investigation focusing on P-gp inhibition, compounds similar to this compound were synthesized and tested against gastric carcinoma cell lines. The findings revealed that certain analogs exhibited enhanced cytotoxicity compared to traditional chemotherapeutics, suggesting a promising avenue for drug development .

Q & A

Q. Q1. What are the established synthetic routes for 6-methoxy-4-methylquinoline-2-thiol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via:

- Thiolation of pre-functionalized quinolines : React 6-methoxy-4-methylquinoline with thiourea or ammonium thiocyanate under acidic conditions (e.g., HCl, 150°C, 5–6 h) to introduce the thiol group at position 2 .

- Heterocyclization : Start with 6-amino-4-methylquinoline derivatives; react with CS₂ or phenyl isothiocyanate to form thiolated intermediates, followed by deprotection .

Q. Critical Factors :

- Temperature (>100°C) and prolonged reaction times improve thiourea cyclization but may degrade sensitive functional groups.

- Solvent polarity (e.g., ethanol vs. dioxane) affects regioselectivity and byproduct formation .

Q. Q2. How is the purity and structure of this compound validated in academic research?

Methodological Answer:

- Chromatography : Use HPLC with C18 columns (mobile phase: MeCN/H₂O + 0.1% TFA) to assess purity (>95% required for biological assays) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy δ ~3.8 ppm, thiol proton absence due to tautomerism) .

- FT-IR : Detect S–H stretch (~2550 cm⁻¹) and quinoline ring vibrations (1600–1450 cm⁻¹) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S ratios (±0.4% tolerance) .

Advanced Research Questions

Q. Q3. How do electronic effects of substituents (methoxy, methyl) impact the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Methoxy Group : Electron-donating (-OCH₃) at position 6 stabilizes the quinoline ring via resonance, reducing electrophilicity at position 2. This necessitates stronger nucleophiles (e.g., Grignard reagents) for further functionalization .

- Methyl Group : The -CH₃ at position 4 sterically hinders axial attack but enhances stability of thiol tautomers (e.g., thione forms) .

Case Study :

In Friedel-Crafts alkylation, the methyl group reduces reactivity by 30% compared to unsubstituted quinoline thiols, as shown in kinetic studies .

Q. Q4. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

Methodological Answer:

- Contradiction : Some studies report antimicrobial activity (MIC ~5 µM), while others show no efficacy against Gram-negative bacteria .

- Resolution :

- Strain-Specificity : Test across standardized panels (e.g., ATCC strains) to rule out variability.

- Solubility Factors : Poor aqueous solubility (logP ~2.8) may artificially reduce activity; use DMSO carriers ≤1% .

- Metabolite Interference : LC-MS/MS can detect thiol oxidation products (e.g., disulfides) that may confound results .

Q. Q5. How can computational methods optimize the synthesis of this compound derivatives?

Methodological Answer:

- DFT Calculations : Predict tautomeric preferences (thiol vs. thione) using B3LYP/6-31G(d) to guide solvent selection (e.g., polar aprotic solvents stabilize thiols) .

- Docking Studies : Screen derivatives against target proteins (e.g., SARS-CoV-2 Mpro) to prioritize synthesis of high-affinity analogs .

Q. Workflow :

Generate 3D conformers (Open Babel).

Perform molecular docking (AutoDock Vina).

Validate with MD simulations (GROMACS) .

Q. Q6. What are the challenges in scaling up this compound synthesis, and how are they addressed?

Methodological Answer:

- Challenge 1 : Exothermic thiourea cyclization risks thermal runaway at >500 mg scale.

- Solution : Use flow reactors for precise temperature control and rapid mixing .

- Challenge 2 : Thiol oxidation during purification.

- Solution : Purge with inert gas (N₂/Ar) and add antioxidants (e.g., BHT) during column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.